N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide is a complex organic compound that features both aromatic and aliphatic components. This compound is characterized by the presence of bromine atoms, methoxy groups, and hydrazide functionalities, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide typically involves multiple steps:
Formation of the hydrazide: The initial step involves the reaction of butanehydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Bromination: The aromatic rings are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms.
Methoxylation: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Coupling: The final step involves the coupling of the brominated and methoxylated aromatic rings with the hydrazone intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-chloronaphthalen-2-yl)oxy]butanehydrazide
Uniqueness
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C22H20Br2N2O3 |
---|---|
Molecular Weight |
520.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(1-bromonaphthalen-2-yl)oxybutanamide |
InChI |
InChI=1S/C22H20Br2N2O3/c1-3-18(29-20-10-8-14-6-4-5-7-17(14)21(20)24)22(27)26-25-13-15-12-16(23)9-11-19(15)28-2/h4-13,18H,3H2,1-2H3,(H,26,27)/b25-13+ |
InChI Key |
IDKHJMNWSHQNMZ-DHRITJCHSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC)OC2=C(C3=CC=CC=C3C=C2)Br |
Canonical SMILES |
CCC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC)OC2=C(C3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
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